molecular formula C6H5ClN4 B559664 4-chloro-7H-pyrrolo[2,3-d]pyrimidin-2-amine CAS No. 84955-31-7

4-chloro-7H-pyrrolo[2,3-d]pyrimidin-2-amine

Cat. No.: B559664
CAS No.: 84955-31-7
M. Wt: 168.58 g/mol
InChI Key: VIVLSUIQHWGALQ-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

The primary targets of 4-chloro-7H-pyrrolo[2,3-d]pyrimidin-2-amine are the Janus kinase (JAK) family of enzymes . These enzymes play a crucial role in the JAK-signal transducer and activator of transcription protein (STAT) signal pathway, which is involved in cell division, death, and tumor formation processes .

Mode of Action

This compound acts as a JAK inhibitor . It inhibits the activity of one or more of the JAK family of enzymes, thereby interfering with the JAK-STAT signal pathway . This interference results in a disruption of the chemical signal transfer from the outside into the cell nucleus, leading to the alteration of gene activation through a transcription process .

Biochemical Pathways

The compound affects the JAK-STAT signaling pathway . Disruption of this pathway may lead to a variety of diseases affecting the immune system . Therefore, JAK inhibitors like this compound have therapeutic applications in the treatment of cancer and inflammatory diseases .

Pharmacokinetics

These properties suggest that the compound is likely to maintain drug-likeness during lead optimization, which could impact its bioavailability .

Result of Action

The molecular and cellular effects of this compound’s action are primarily the inhibition of the JAK-STAT signaling pathway . This inhibition can lead to the prevention of cell division and death, and potentially halt tumor formation processes .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, it exhibits stability under normal temperature and humidity conditions . It may decompose in the presence of strong acids or alkalis . Therefore, it should be stored in a cool, dry, and well-ventilated area, away from heat sources and oxidants .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 4-chloro-7H-pyrrolo[2,3-d]pyrimidin-2-amine involves several synthetic routes. One common method includes the following steps :

    Condensation Reaction: In a solvent A, a compound shown in formula II and a compound shown in methylene reagent formula III undergo a condensation reaction under the action of a catalyst to obtain a compound shown in formula IV.

    Addition Condensation Cyclization Reaction: In a solvent B, under the action of alkali, the compound shown in formula IV and formamidine salt undergo addition condensation cyclization and elimination reactions to obtain 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.

Another method involves the following steps :

    Preparation of Ethyl 2-cyano-4,4-dimethoxybutanoate: This is achieved by coupling ethyl 2-cyanoacetate and 2-bromo-1,1-dimethoxyethane.

    Preparation of 6-amino-5-(2,2-dimethoxyethyl)pyrimidin-4-ol: Formamidine is added to ethyl 2-cyano-4,4-dimethoxybutanoate.

    Conversion to 7H-pyrrolo[2,3-d]pyrimidin-4-ol: .

    Conversion to 4-chloro-7H-pyrrolo[2,3-d]pyrimidine: .

Industrial Production Methods

Industrial production methods focus on optimizing yield, reducing by-products, and minimizing waste. These methods often involve multi-step organic reactions with precise control of reaction conditions to ensure high yields and purity .

Chemical Reactions Analysis

4-chloro-7H-pyrrolo[2,3-d]pyrimidin-2-amine undergoes various types of chemical reactions, including :

    Electrophilic Substitution Reactions: Such as nucleophilic aromatic substitution and Suzuki coupling reactions.

    Oxidation and Reduction Reactions: These reactions are less common but can be used to modify the compound’s structure.

    Substitution Reactions: Common reagents include ammonia, formamidine, and various alkylating agents.

Major products formed from these reactions include derivatives that are used as intermediates in the synthesis of kinase inhibitors and other pharmaceutical compounds .

Scientific Research Applications

4-chloro-7H-pyrrolo[2,3-d]pyrimidin-2-amine has a wide range of scientific research applications :

    Chemistry: It is used as a building block in the synthesis of complex organic compounds.

    Biology: The compound is used in the study of kinase inhibitors and their effects on cellular processes.

    Medicine: It plays a crucial role in the development of drugs for treating cancer, inflammatory diseases, and other conditions.

    Industry: The compound is used in the production of pharmaceuticals and other chemical products.

Comparison with Similar Compounds

4-chloro-7H-pyrrolo[2,3-d]pyrimidin-2-amine is unique due to its specific structure and reactivity. Similar compounds include :

    7H-pyrrolo[2,3-d]pyrimidin-2-amine: Lacks the chlorine atom at the 4-position.

    5-iodo-7H-pyrrolo[2,3-d]pyrimidin-2-amine: Contains an iodine atom instead of chlorine.

    4-methoxy-7H-pyrrolo[2,3-d]pyrimidin-2-amine: Contains a methoxy group instead of chlorine.

These similar compounds share the pyrrolo[2,3-d]pyrimidine core but differ in their substituents, which can significantly affect their chemical properties and applications.

Properties

IUPAC Name

4-chloro-7H-pyrrolo[2,3-d]pyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClN4/c7-4-3-1-2-9-5(3)11-6(8)10-4/h1-2H,(H3,8,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIVLSUIQHWGALQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=C1C(=NC(=N2)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30415906
Record name 4-chloro-7H-pyrrolo[2,3-d]pyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30415906
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84955-31-7
Record name 4-chloro-7H-pyrrolo[2,3-d]pyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30415906
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-chloro-7H-pyrrolo[2,3-d]pyrimidin-2-amine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

To a solution of 2-amino-3,7-dihydro-pyrrolo[2,3-d]pyrimidin-4-one (5.00 g, 33.3 mmol), dimethylaniline (4.22 mL, 41.0 mmol) and benzyltriethylammonium chloride (15.2 g, 66.6 mmol) in acetonitrile (25 mL) at room temperature under argon was added POCl3 (18.6 mL, 200 mmol) dropwise for 30 min. The mixture was refluxed at 85° C. for 3 h and cooled to room temperature. The reaction was concentrated in vacuo to brown oil and to the oil was added an ice cold H2O (10 mL). The pH of the solution was adjusted to 5 by the addition of an aqueous NH4OH solution. Silica gel chromatography (CH2Cl2:MeOH=95:5) yielded 2.53 g (45%) of 4-chloro-7H-pyrrolo[2,3-d]pyrimidin-2-ylamine as a light yellow solid. The product was then benzylated at N7 using standard techniques.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
4.22 mL
Type
reactant
Reaction Step One
Name
Quantity
18.6 mL
Type
reactant
Reaction Step One
Quantity
15.2 g
Type
catalyst
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A mixture of 2-amino-7H-pyrrolo[2,3-d]pyrimidin-4-ol (Sigma, 150 mg, 1.0 mmol) in phosphorus oxychloride (1.5 mL) was heated at about 110° C. for about 30 minutes. Phosphorus oxychloride was carefully removed under reduced pressure and the reaction mixture was quenched by slow addition of ice water (10 mL). The resulting mixture was neutralized with saturated aqueous sodium carbonate (about 5 mL) to pH 7. The crude product was extracted into dichloromethane (20 mL) and washed with water (15 mL). The organic layer was separated and the aqueous phase was further extracted with dichloromethane (3×30 mL). The combined organic extracts were dried over anhydrous sodium sulfate and concentrated to give 4-chloro-7H-pyrrolo[2,3-d]pyrimidin-2-ylamine (0.036 g, 0.21 mmol) as a light yellow solid; LC/MS (Table 1, Method a) Rt 1.17 min; MS m/z: (M+H)+ 169.
Quantity
150 mg
Type
reactant
Reaction Step One
Quantity
1.5 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does the presence of a 2-amino group in 4-chloro-7H-pyrrolo[2,3-d]pyrimidin-2-amine influence the molecule's structure compared to its unsubstituted counterpart?

A1: X-ray analysis reveals that the introduction of a 2-amino group in this compound significantly alters the positioning of a 7-(2-bromoethyl) side chain relative to the heterocyclic ring system when compared to the unsubstituted 4-chloro-7H-pyrrolo[2,3-d]pyrimidine. [] This difference in conformation highlights the impact of substituents on the overall molecular structure.

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